molecular formula C26H29NO6 B602198 Cyclobenzaprine N-beta-D-Glucuronide CAS No. 67324-97-4

Cyclobenzaprine N-beta-D-Glucuronide

Número de catálogo: B602198
Número CAS: 67324-97-4
Peso molecular: 451.5 g/mol
Clave InChI: DJRZMHSVTCVTFB-ARXROMJUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclobenzaprine N-beta-D-Glucuronide is a major metabolite of Cyclobenzaprine . It has a molecular formula of C26H29NO6 and a molecular weight of 451.51 .


Molecular Structure Analysis

This compound contains a total of 65 bonds, including 36 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 seven-membered ring, and 2 eleven-membered rings .

Aplicaciones Científicas De Investigación

Biotransformation and Excretion

Cyclobenzaprine undergoes route-dependent biotransformation when administered orally or parenterally, with differences observed in urinary excretion of total cyclobenzaprine (including the glucuronide conjugate) (Till et al., 1982).

Variability in Enzymatic Hydrolysis

Discrepancies in the recoveries of cyclobenzaprine in urine samples are influenced by the type of β-glucuronidase enzyme used, impacting the accuracy and reliability of measurements (Mastrianni et al., 2016).

Metabolic Pathways in Different Species

The metabolism of cyclobenzaprine, including the production of glucuronide conjugates, varies among species such as dogs and humans, highlighting the importance of understanding species-specific pathways (Hucker et al., 1978).

Interaction with Cytochrome P450 Isoforms

Cyclobenzaprine's interaction with various cytochrome P450 isoforms, including CYP1A2 and CYP3A4, has been explored to understand its metabolism and potential drug interactions (Wang et al., 1996).

Pharmacokinetics in Different Populations

Studies have examined the pharmacokinetics of cyclobenzaprine, including its glucuronide form, in specific populations such as the elderly, to understand variations in drug absorption and metabolism (Darwish & Xie, 2009).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of Cyclobenzaprine N-beta-D-Glucuronide can be achieved through the glucuronidation of Cyclobenzaprine using UDP-glucuronic acid as a co-substrate.", "Starting Materials": [ "Cyclobenzaprine", "UDP-glucuronic acid" ], "Reaction": [ "Cyclobenzaprine is dissolved in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) and reacted with UDP-glucuronic acid in the presence of a glucuronosyltransferase enzyme.", "The reaction mixture is stirred at a suitable temperature and pH for a specific time to allow for the glucuronidation reaction to occur.", "The reaction is quenched by adding a suitable acid or base to adjust the pH to a neutral range.", "The product is isolated by extraction with a suitable organic solvent such as dichloromethane or ethyl acetate.", "The organic layer is separated, dried over a suitable drying agent such as anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product." ] }

67324-97-4

Fórmula molecular

C26H29NO6

Peso molecular

451.5 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3/t21-,22-,23+,24-,25+/m0/s1

Clave InChI

DJRZMHSVTCVTFB-ARXROMJUSA-N

SMILES isomérico

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O

SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)OC4C(C(C(C(O4)C(=O)O)O)O)O

SMILES canónico

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-β-D-glucopyranuronosyl -N,N-dimethyl-1-propanaminium Inner Salt;  Cyclobenzaprine N-Glucuronide

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobenzaprine N-beta-D-Glucuronide
Reactant of Route 2
Cyclobenzaprine N-beta-D-Glucuronide
Reactant of Route 3
Cyclobenzaprine N-beta-D-Glucuronide
Reactant of Route 4
Cyclobenzaprine N-beta-D-Glucuronide
Reactant of Route 5
Cyclobenzaprine N-beta-D-Glucuronide
Reactant of Route 6
Cyclobenzaprine N-beta-D-Glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.